

6-(Difluoromethyl)pyridin-3-amine: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108

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In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The difluoromethyl group (-CHF₂) in particular, serves as a unique bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides a comprehensive technical overview of **6-(Difluoromethyl)pyridin-3-amine**, a valuable building block for the synthesis of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: **6-(difluoromethyl)pyridin-3-amine**[\[1\]](#)

CAS Number: 913090-41-2[\[1\]](#)[\[2\]](#)

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds, featuring a difluoromethyl group at the 6-position and an amine group at the 3-position. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	C ₆ H ₆ F ₂ N ₂	[1] [2]
Molecular Weight	144.12 g/mol	[1] [2]
Physical Form	Solid or liquid	[1]
Storage Conditions	-20°C, under inert atmosphere, protected from light	[1]
¹ H NMR	Predicted shifts: Aromatic protons (~6.8-8.2 ppm), amine protons (broad singlet), CHF ₂ proton (triplet, ~6.5-7.0 ppm, J ≈ 50-60 Hz). Experimental data not publicly available.	N/A
¹³ C NMR	Predicted shifts: Aromatic carbons (~110-160 ppm), CHF ₂ carbon (triplet, ~110-120 ppm, J ≈ 230-240 Hz). Experimental data not publicly available.	N/A
Mass Spectrometry	Expected [M+H] ⁺ : 145.0575. Experimental data not publicly available.	N/A
Infrared (IR)	Expected characteristic peaks: N-H stretching (~3300-3500 cm ⁻¹), C-F stretching (~1000-1100 cm ⁻¹), aromatic C-H and C=C stretching. Experimental data not publicly available.	N/A

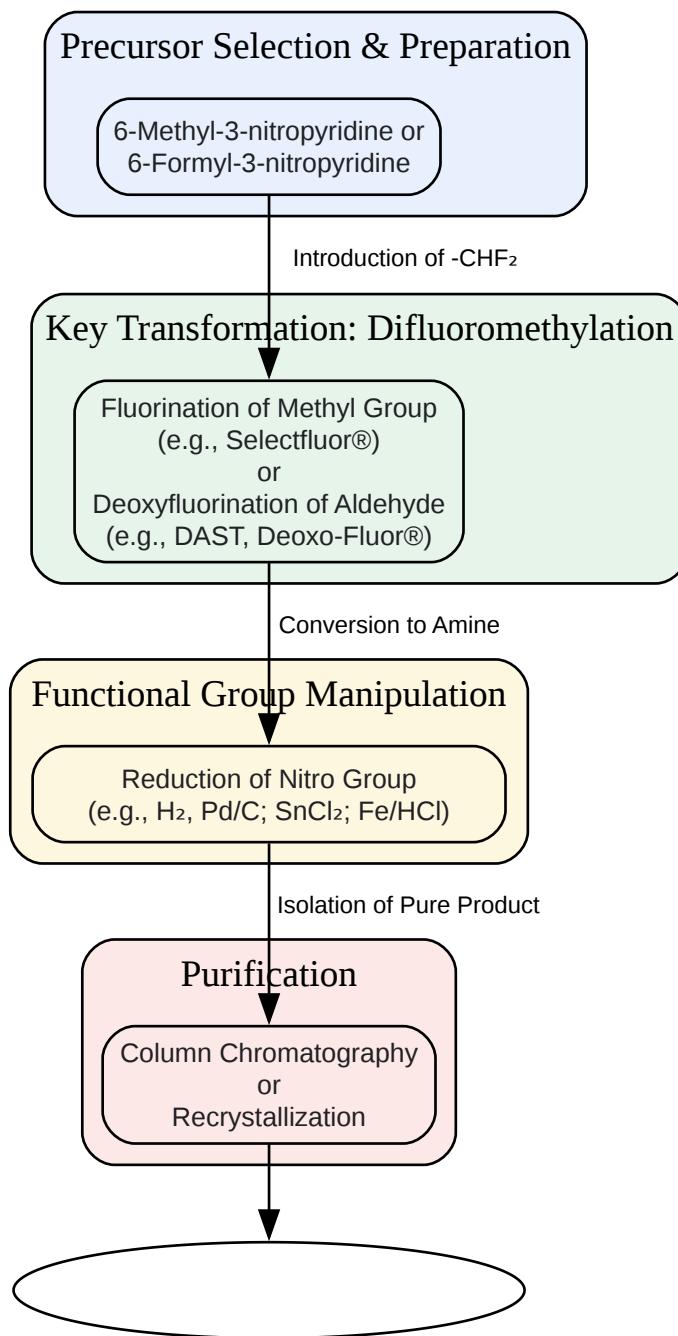
Synthesis Strategies

The synthesis of difluoromethylated pyridines can be approached through various modern organic chemistry techniques. While a specific, detailed protocol for **6**-

(difluoromethyl)pyridin-3-amine is not widely published, a representative synthesis can be conceptualized based on established methodologies for the difluoromethylation of pyridine rings. A plausible approach involves the late-stage functionalization of a suitable pyridine precursor.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of **6-(difluoromethyl)pyridin-3-amine**, highlighting key stages from precursor selection to final product isolation.



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Caption: Generalized synthetic workflow for **6-(difluoromethyl)pyridin-3-amine**.

Representative Synthesis Protocol: Deoxyfluorination Route

This protocol is a representative example based on the deoxyfluorination of an aldehyde precursor. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Formyl-3-nitropyridine (Precursor)

- This precursor can be synthesized from commercially available 2-chloro-5-nitropyridine through a series of standard organic transformations, such as a Sonogashira coupling followed by oxidative cleavage of the alkyne, or through directed ortho-metallation strategies.

Step 2: Deoxyfluorination to form 6-(Difluoromethyl)-3-nitropyridine

- To a stirred solution of 6-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C.
- Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (1.5-2.0 eq) dropwise via syringe.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group to form **6-(Difluoromethyl)pyridin-3-amine**

- Dissolve 6-(difluoromethyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

- Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude **6-(difluoromethyl)pyridin-3-amine**, which can be further purified by column chromatography or recrystallization if necessary.

Applications and Biological Significance

The incorporation of a difluoromethyl group into a pyridine scaffold is a strategic move in drug design. The $-\text{CHF}_2$ group is a lipophilic hydrogen bond donor, a property not shared by the more common $-\text{CF}_3$ group, which can lead to unique and favorable interactions with biological targets.

Key advantages of the difluoromethyl group in medicinal chemistry include:

- Bioisosterism: The $-\text{CHF}_2$ group can act as a bioisostere of hydroxyl ($-\text{OH}$), thiol ($-\text{SH}$), and amine ($-\text{NH}_2$) functionalities, potentially improving metabolic stability and cell permeability while maintaining or enhancing biological activity.^[3]
- Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism, which can increase the half-life of a drug candidate.^[3]
- Modulation of Physicochemical Properties: The introduction of the $-\text{CHF}_2$ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.^[3]
- Enhanced Binding Affinity: The acidic proton of the $-\text{CHF}_2$ group can participate in weak hydrogen bonding, which can contribute to a stronger and more specific binding to target proteins.^[3]

Fluorinated pyridines are prevalent in a wide range of FDA-approved drugs for various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.^[4] **6-(Difluoromethyl)pyridin-3-amine** is therefore a highly valuable building block for the synthesis of novel compounds in these and other therapeutic areas. Research on related trifluoromethyl-substituted pyrazolopyridines has shown potential anticancer activity.^[3] ^[5]

Safety and Handling

6-(Difluoromethyl)pyridin-3-amine is classified as a hazardous substance and must be handled with extreme care.

GHS Hazard Statements:^[1]

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H317: May cause an allergic skin reaction.
- H330: Fatal if inhaled.
- H341: Suspected of causing genetic defects.
- H360: May damage fertility or the unborn child.
- H372: Causes damage to organs through prolonged or repeated exposure.
- H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

- Handle only in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
- Avoid inhalation of dust, fumes, or vapors.

- Avoid contact with skin and eyes.
- Keep away from incompatible materials. Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a difluoromethyl group and a reactive amine on a pyridine core allows for the synthesis of a diverse range of complex molecules with potentially enhanced pharmacological properties. While its synthesis and handling require specialized knowledge and equipment due to its hazardous nature, its value as a building block for next-generation therapeutics is clear. Further research into the applications of this compound is likely to yield novel and effective drug candidates.

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